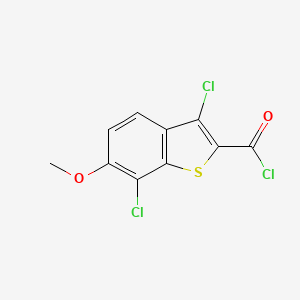

3,7-二氯-6-甲氧基-1-苯并噻吩-2-甲酰氯

描述

The compound "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" is closely related to the class of chlorobenzo[b]thiophenes, which are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. The papers provided discuss the synthesis, structural analysis, and chemical properties of related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of chlorobenzo[b]thiophenes has been explored through the reaction of trans-diarylethenes with thionyl chloride, leading to moderate yields of the desired products . This method has been applied to create novel fluorescent liquid crystalline compounds, indicating the versatility of the synthesis process. Additionally, photo-reorganization of related compounds has been used as a green and convenient method to synthesize angular pentacyclic structures, demonstrating the potential for environmentally friendly synthesis routes .

Molecular Structure Analysis

The molecular structure of a similar compound, "3-chlorobenzo[b]thiophene-2-carbonyl chloride," has been confirmed through single-crystal X-ray structure determination . This analysis revealed weak CH…π interactions and a packing structure dominated by Van der Waals forces, which could be indicative of the structural characteristics of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" as well. The absence of significant π–π interactions in the crystal structure is also noteworthy .

Chemical Reactions Analysis

While the specific chemical reactions of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" are not detailed in the provided papers, the reactivity of related chlorobenzo[b]thiophenes with various reagents suggests that the compound could undergo similar transformations. The photochemical study of related compounds indicates that the structure of substituent groups can significantly affect the yield and type of products formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR and mass spectrometry . These methods provide detailed information on the molecular formula, isotopic clusters, and the nature of intermolecular interactions, such as C–H…O/N and π…π interactions . Such analyses are crucial for understanding the behavior of "3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride" in different environments and could predict its solubility, stability, and reactivity.

科学研究应用

简便的合成技术

- 衍生物的合成:一项研究详细介绍了一种简便的合成技术,该技术可以产生具有潜在抗菌活性的衍生物。具体而言,3,7-二氯-6-甲氧基-1-苯并噻吩-2-甲酰氯与邻氨基苯甲酸反应,生成具有各种取代的化合物。然后筛选这些合成化合物的抗菌和抗真菌活性,证明了该化学物质在开发新的抗菌剂中的作用 (Naganagowda 和 Petsom,2011)。

化学转化和反应性

- 杂环化方法:用苯胺研究 N-(氯磺酰)酰亚胺氯化物的杂环化引入了一种合成 1,2,4-苯并噻二嗪 1,1-二氧化物的新方法,表明氯代和甲氧基取代的苯并噻吩在合成杂环化合物中的多功能性。这一过程突出了该化合物在创造具有潜在生物学意义的结构多样的分子中的效用 (Shalimov 等人,2016)。

在有机合成中的应用

- 有机合成应用:另一项研究探讨了二芳基乙烯与亚硫酰氯的化学转化,证明了该化合物在合成含有苯并[b]噻吩单元的荧光液晶化合物中的效用。这突出了其在创造具有潜在电子和光子特性的材料中的应用 (Han 等人,2011)。

潜在的生物活性

- 抗菌和镇痛活性:合成工作还集中在从所讨论的化学物质中衍生苯并噻吩取代的氨基甲酸酯、脲和吡唑。对这些化合物进行了抗菌和镇痛活性的评估,展示了由 3,7-二氯-6-甲氧基-1-苯并噻吩-2-甲酰氯合成的衍生物更广泛的药理潜力 (Kumara 等人,2009)。

属性

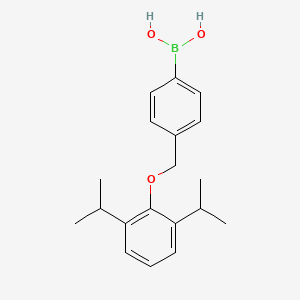

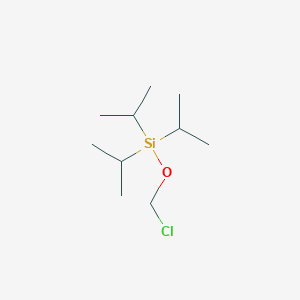

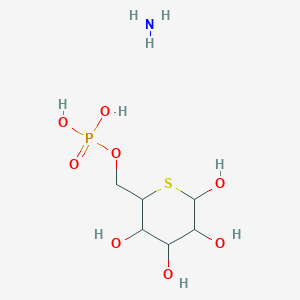

IUPAC Name |

3,7-dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c1-15-5-3-2-4-6(11)9(10(13)14)16-8(4)7(5)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIXVDARTFRZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562891 | |

| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34576-80-2 | |

| Record name | 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

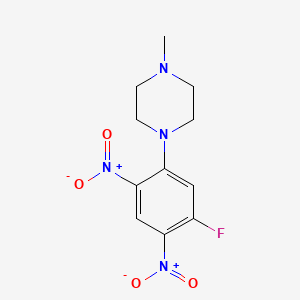

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)